molecular formula C19H16N2O2 B2584230 (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 1997338-15-4

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2584230
CAS No.: 1997338-15-4
M. Wt: 304.349
InChI Key: XNHQNVRBQDSNIM-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a dihydropyrroloquinazolinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can introduce different substituents.

Scientific Research Applications

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. For example, it could target kinases or other proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but its effects on the MAPK/ERK and PI3K/Akt/mTOR pathways have been suggested.

Comparison with Similar Compounds

(E)-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can be compared with other compounds that have similar structures or functions:

    (E)-3-(4-hydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    (E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one:

    (E)-3-(4-nitrobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one: The nitro group introduces different electronic effects, which can influence the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-15-8-6-13(7-9-15)12-14-10-11-21-17-5-3-2-4-16(17)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHQNVRBQDSNIM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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